2-fluoro-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide
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Description
Synthesis Analysis
The synthesis of related benzenesulfonamides involves several steps, starting from corresponding benzenesulfonyl chloride, leading to the formation of various substituted benzenesulfonamides. For instance, 4-fluoride benzenesulfonamide and 4-trifluoromethyl benzenesulfonamide were synthesized through ammonification from their respective benzenesulfonyl chlorides, followed by condensation with substituted phenylisocyanates (Gegen Ta-n, 2015).
Molecular Structure Analysis
The molecular and supramolecular structures of N-[2-(pyridin-2-yl)ethyl] derivatives, including methane-, benzene-, and toluenesulfonamide, reveal significant insights into their chemical behavior. These structures, characterized by different torsion angles and hydrogen bonding, form various architectures, such as dimers and layers, indicating the flexibility and complexity of their molecular arrangements (Danielle L Jacobs et al., 2013).
Chemical Reactions and Properties
Benzenesulfonamides undergo a variety of chemical reactions, including novel rearrangement reactions based on the structure of N-fluoro-N-alkyl benzenesulfonamides. These reactions, occurring under mild conditions, produce a variety of benzenesulfonamides and aldehydes or ketones, showcasing the chemical versatility of these compounds (Han Wang et al., 2018).
Physical Properties Analysis
The crystal structures of related compounds, such as N-(4-fluorobenzoyl)benzenesulfonamide, have been investigated, revealing two-dimensional architectures controlled by various intermolecular interactions. These studies provide valuable insights into the physical properties of these compounds, contributing to our understanding of their behavior in different environments (P. A. Suchetan et al., 2015).
Chemical Properties Analysis
Benzenesulfonamides incorporating flexible triazole moieties have shown to be highly effective carbonic anhydrase inhibitors. The introduction of different linkers has demonstrated significant influence on their inhibitory activities, highlighting the importance of chemical modifications in enhancing biological activities (A. Nocentini et al., 2016).
Mechanism of Action
Target of Action
The primary targets of 2-fluoro-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide are various types of fungi, including Fusarium oxysporum , Sclerotinia sclerotiorum , and Botrytis cinerea . These fungi are responsible for a variety of plant diseases, leading to significant crop losses .
Mode of Action
The compound interacts with its fungal targets by inhibiting their growth and reproduction
Biochemical Pathways
The compound affects the biochemical pathways related to the growth and reproduction of fungi . By inhibiting these pathways, the compound prevents the fungi from spreading and causing further damage to the plants .
Result of Action
The compound exhibits potent fungicidal activity against several types of fungi . For instance, it has shown significant bioactivity against Curvularia lunata , Botrytis cinerea , and Sclerotinia sclerotiorum , with EC50 values of 20.8 mg/L (52.3 μM), 24.6 mg/L (61.8 μM), and 9.5 mg/L (23.9 μM), respectively . This suggests that the compound has equivalent or superior fungicidal activity compared to commercial products .
properties
IUPAC Name |
2-fluoro-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O2S2/c18-15-8-4-5-9-16(15)24(21,22)19-11-10-14-12-23-17(20-14)13-6-2-1-3-7-13/h1-9,12,19H,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPPLBTTZOLBWSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)CCNS(=O)(=O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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